molecular formula C12H19NO B7773135 4-Amino-2,6-diisopropylphenol

4-Amino-2,6-diisopropylphenol

Cat. No.: B7773135
M. Wt: 193.28 g/mol
InChI Key: OIYNNJHEBQIVIJ-UHFFFAOYSA-N
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Description

4-Amino-2,6-diisopropylphenol (CAS 1988-15-4) is an organic compound with the molecular formula C12H19NO and a molecular weight of 193.29 g/mol . This chemical serves as a crucial synthetic intermediate and building block in medicinal chemistry and pharmaceutical research, particularly in the exploration of derivatives and metabolites of the widely used intravenous anesthetic, propofol (2,6-diisopropylphenol) . Its primary research value lies in its role as a precursor for the synthesis of novel compounds with targeted pharmacological properties. By serving as the core structure, it enables researchers to investigate structure-activity relationships (SAR) by introducing various substituents at the amino group . Studies on halogenated derivatives of propofol, such as 4-iodo-2,6-diisopropylphenol, demonstrate that modification at the para-position can yield compounds with distinct pharmacological profiles, such as anticonvulsant and anticonflict effects without sedative-hypnotic properties . This makes this compound a vital tool for designing and developing more selective psychoactive agents and for understanding the mechanisms of action related to GABA-A receptor modulation . Furthermore, this compound is specifically used as an intermediate in the preparation of propofol metabolites, which are essential for drug metabolism and pharmacokinetic studies . It is also available in a salt form as 4-Amino Propofol Hydrochloride (CAS 100251-91-0) . The product is offered as a solid and should be stored in a dark place, sealed in dry conditions, and kept at 2-8°C to ensure stability . This product is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-amino-2,6-di(propan-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-7(2)10-5-9(13)6-11(8(3)4)12(10)14/h5-8,14H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIYNNJHEBQIVIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC(=C1O)C(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation-Amination Route

The most widely reported method involves sequential alkylation and amination of 2,6-diisopropylphenol. As detailed in CN102731265B, this two-step process achieves 85–92% yield:

  • Nitrobenzylation :

    • 2,6-Diisopropylphenol reacts with nitrobenzyl bromide in dimethylformamide (DMF) at ≤25°C, catalyzed by sodium hydride.

    • Key parameters:

      • Molar ratio (phenol:nitrobenzyl bromide) = 1:1.1

      • Reaction time: 4 hours

      • Solvent: DMF or acetone

    • Intermediate: 2,6-diisopropyl-4-nitrobenzylphenol (yield: 85%).

  • Reductive Amination :

    • The nitro group is reduced using hydrazine hydrate (80%) and iron trichloride in ethanol at 80°C.

    • Catalytic hydrogenation with Pd/C (10 wt%) in ethyl acetate completes the conversion to this compound.

Optimization Insights :

  • Replacing DMF with tetrahydrofuran (THF) reduces side reactions but lowers yield to 76.5%.

  • Sodium carbonate as a base minimizes dichloromethane layer emulsions during extraction.

Direct Amination via Halogen Intermediates

RSC Publishing describes an alternative route using 4-halo-2,6-diisopropylphenol intermediates:

  • Halogenation :

    • Phosphorylation of 2,6-diisopropylphenol with POCl₃ yields 4-chloro-2,6-diisopropylphenyl phosphate.

    • Halogen (Cl, Br, I) introduction occurs exclusively at the 4-position due to steric protection of ortho sites.

  • Amination :

    • Suzuki coupling with boronic acids or ammonolysis replaces the halogen with an amino group.

    • Example: Reaction with phenylboronic acid under Pd catalysis gives 4-amino derivatives (yield: 82–87%).

Nitration-Reduction Pathway

Nitration of 2,6-Diisopropylphenol

US2868844A discloses a selective nitration method using nitric acid-sulfuric acid mixtures:

  • Conditions :

    • Temperature: 0–5°C

    • Nitrating agent: 70% HNO₃

    • Solvent: Dichloroethane

  • Product : 4-Nitro-2,6-diisopropylphenol (yield: 90–95%, purity: 94–97%).

Catalytic Reduction of Nitro Group

The nitro intermediate is reduced to the amino derivative via:

  • Iron-Acid Reduction :

    • Fe/HCl in ethanol at 70°C (yield: 88%).

  • Hydrogenation :

    • H₂ gas over Raney nickel or Pd/C at 25°C (yield: 91–95%).

Critical Factor : Excess hydrogen pressure (≥3 bar) prevents incomplete reduction and dimer formation.

Comparative Analysis of Synthesis Routes

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Nucleophilic Substitution85–92>99.9HighModerate
Nitration-Reduction88–9597–99ModerateLow
Halogen Amination82–8795–98LowHigh
  • Nucleophilic Substitution is preferred for industrial-scale production due to shorter reaction times and higher purity.

  • Nitration-Reduction offers superior yields but requires stringent temperature control to avoid polynitration.

Industrial-Scale Optimization Strategies

Solvent Selection

  • Polar Aprotic Solvents : DMF enhances nitrobenzylation kinetics but complicates purification.

  • Ethanol-Water Systems : Enable efficient crystallization of hydrochloride salts (purity: >99.9%).

Catalytic Systems

  • Pd/C (10 wt%) : Achieves 90–95% hydrogenation efficiency with 0.5 mol% catalyst loading.

  • Iron Trichloride : Cost-effective for hydrazine-mediated reductions but generates metallic waste.

Purification Techniques

  • Vacuum Distillation : Isolates this compound with ≤0.1% residual solvents.

  • Recrystallization : Ethanol/water (95:5) mixtures yield needle-shaped crystals (mp: 40–42°C) .

Chemical Reactions Analysis

Esterification Reactions

The phenolic hydroxyl group undergoes esterification with carboxylic acids or acyl chlorides. For example:

4-Amino-2,6-diisopropylphenol+RCOCl4-Amino-2,6-diisopropylphenyl ester+HCl\text{this compound} + \text{RCOCl} \rightarrow \text{4-Amino-2,6-diisopropylphenyl ester} + \text{HCl}

  • Conditions : Acid catalysis (e.g., H₂SO₄) or base-mediated activation.

  • Applications : Used to synthesize prodrug derivatives with enhanced lipophilicity.

Acid-Base Reactions

The compound exhibits amphoteric behavior:

  • Phenolic -OH (pKa ~10): Deprotonates in basic media to form a phenoxide ion, enhancing nucleophilic reactivity .

  • Amino group (pKa ~4–5): Protonates in acidic conditions, forming -NH₃⁺, enabling salt formation or participation in diazotization.

Nucleophilic Substitution and Alkylation

The amino group acts as a nucleophile in alkylation or acylation reactions:

  • Alkylation :

    This compound+R-XN-Alkylated derivative\text{this compound} + \text{R-X} \rightarrow \text{N-Alkylated derivative}
    • Conditions : Alkyl halides (e.g., methyl iodide) in the presence of bases like NaOH.

    • Steric effects : Ortho isopropyl groups reduce reaction rates at the amino site.

  • Acylation :

    This compound+Ac₂ON-Acetyl derivative\text{this compound} + \text{Ac₂O} \rightarrow \text{N-Acetyl derivative}
    • Monitoring : Reaction progress tracked via TLC or HPLC.

Phosphorylation Reactions

The phenolic -OH reacts with phosphorylating agents to form phosphate esters:

This compound+POCl₃LiClPhosphate ester derivative\text{this compound} + \text{POCl₃} \xrightarrow{\text{LiCl}} \text{Phosphate ester derivative}

  • Conditions : Anhydrous LiCl, POCl₃, inert atmosphere .

  • Characterization :

    • IR : P=O stretch at ~1250–1300 cm⁻¹.

    • ³¹P NMR : Peaks at δ 0–5 ppm .

Analytical Methods for Reaction Monitoring

Technique Application Example Data
Thin-layer chromatography (TLC)Purity assessment and reaction progressRf values for starting material vs. product
High-performance liquid chromatography (HPLC)Quantification of reaction yieldsRetention times under reverse-phase conditions
Infrared spectroscopy (IR)Functional group identificationEster carbonyl (C=O) at ~1700 cm⁻¹

Scientific Research Applications

Medicinal Chemistry and Anesthesia

4-Amino-2,6-diisopropylphenol has been studied for its potential as an anesthetic agent. Research indicates that it retains some of the properties of propofol while exhibiting unique effects on neurotransmitter systems.

Pharmacological Properties

  • GABA Receptor Modulation : Similar to propofol, this compound interacts with GABA_A receptors, which are crucial for inhibitory neurotransmission in the central nervous system. Studies have shown that this compound can potentiate GABA-evoked chloride currents, although it is less effective than propofol in activating these receptors directly .
  • Anticonvulsant Effects : In animal models, this compound demonstrated anticonvulsant properties by reducing the incidence of tonic-clonic seizures induced by pentylenetetrazol . This suggests potential applications in treating seizure disorders.

Applications in Regenerative Medicine

Recent studies have explored the use of propofol and its derivatives, including this compound, as immersion anesthetics in regenerative biology models such as the axolotl.

Neurophysiological Studies

  • Stable Anesthesia : Propofol has been found to provide stable anesthesia with minimal cardiovascular effects compared to traditional anesthetics like benzocaine and MS-222. This property is particularly advantageous for neurophysiological experiments where maintaining physiological stability is crucial .
  • Impact on Limb Regeneration : Research indicates that using propofol does not adversely affect limb regeneration processes in axolotls, making it a suitable choice for studies involving regeneration and recovery processes .

Chemical Synthesis and Derivative Development

The synthesis of this compound has implications beyond medicinal applications. It serves as a precursor for developing various functionalized compounds.

Synthetic Pathways

  • Nucleophilic Substitution : The compound can be synthesized via nucleophilic substitution at the 4-position of 2,6-diisopropylphenol. This method allows for further functionalization and the creation of novel derivatives with tailored properties .
  • Phosphate Derivatives : Recent studies have explored synthesizing phosphate derivatives from this compound, which could exhibit unique supramolecular properties due to hydrogen bonding interactions .

Case Studies and Findings

StudyFocusFindings
Langley & Heel (1988)GABA_A receptor interactionDemonstrated that this compound potentiates GABA currents but is less effective than propofol .
Thygesen et al. (2017)Anesthesia in axolotlsFound that propofol is effective for stable anesthesia with minimal cardiovascular impact; supports limb regeneration studies .
Recent Synthesis StudiesChemical derivativesExplored nucleophilic substitution methods to create functionalized phosphates from this compound .

Mechanism of Action

The mechanism by which 4-Amino-2,6-diisopropylphenol exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can act as a nucleophile, participating in reactions with electrophiles, while the isopropyl groups influence the compound's hydrophobicity and steric properties. These interactions can affect biological systems and chemical processes.

Comparison with Similar Compounds

Key Differences :

  • Amino vs. However, the absence of -OH reduces its acidity compared to Propofol (pKa ~10 vs. ~11 for Propofol) .
  • Steric Effects: The isopropyl groups in this compound create greater steric hindrance than the methyl groups in 4,4’-methylenedi-2,6-xylenol, limiting its participation in certain coupling reactions .
  • Pharmacological Relevance: Propofol’s high protein binding (98%) and lipid solubility enable rapid CNS penetration, whereas the amino group in this compound may reduce lipid solubility, altering pharmacokinetic profiles .

Toxicity and Regulatory Status

  • This compound: Limited toxicity data available.
  • Propofol : Listed as a controlled substance due to sedation risks; regulated under pharmaceutical guidelines .
  • 4,4’-Methylenedi-2,6-xylenol: Classified as a Substance of Very High Concern (SVHC) under REACH due to endocrine-disrupting properties .

Biological Activity

4-Amino-2,6-diisopropylphenol, also known as 4-Amino Propofol Hydrochloride, is an organic compound with significant biological activity primarily associated with its interaction with the GABA-A receptor. This article delves into the compound's mechanism of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C12_{12}H19_{19}NO
  • Structure : The compound features an amino group (-NH2_2) and two isopropyl groups (-CH(CH3_3)2_2) attached to a phenolic ring, contributing to its unique chemical reactivity and biological properties.

The primary mode of action for this compound involves:

  • Target : GABA-A Receptor
  • Action Type : Positive modulation of GABA-A receptors, enhancing the inhibitory effects of the neurotransmitter γ-aminobutyric acid (GABA) .
  • Biochemical Pathways : It influences multiple signaling pathways including hypoxia, NF-kB, MAPK, SLUG, and Nrf2 pathways .

Sedative and Anesthetic Properties

This compound has been shown to induce rapid hypnosis upon intravenous administration, typically within 40 seconds. This effect is similar to that of propofol but with distinct pharmacokinetic properties .

Anticonvulsant Activity

In animal models, the compound demonstrated significant anticonvulsant effects:

  • It reduced the incidence of tonic-clonic seizures induced by pentylenetetrazol in rats in a dose-dependent manner .
  • Behavioral studies indicated that while propofol induced sedation and ataxia, this compound did not produce these effects, suggesting a different safety profile .

Comparative Studies

Research comparing this compound to propofol revealed:

  • While both compounds activate GABA-A receptors, this compound showed lower efficacy in direct activation compared to propofol .
  • The compound's ability to modulate GABA currents was consistent across various receptor subtypes tested .

Cellular Effects

Studies have indicated that this compound can significantly alter cellular processes:

  • It modulates neurotransmitter release in the hippocampus, impacting cognitive functions and potentially offering therapeutic avenues for neurological disorders .

Summary of Biological Activities

Activity TypeObservations
Sedative Effects Rapid induction of hypnosis; comparable to propofol but with a different safety profile.
Anticonvulsant Dose-dependent reduction in seizure incidence in animal models.
Modulation of GABA Positive modulation of GABA-A receptor activity; enhances inhibitory neurotransmission.
Cellular Impact Alters neurotransmitter release dynamics; potential implications for treating neurological issues.

Q & A

Q. What are the optimal synthetic routes for 4-Amino-2,6-diisopropylphenol, and how can purity be ensured?

The alkylation of aminophenols is a primary method. For example, isopropyl groups can be introduced via alkylation of 4-aminophenol using isopropyl halides under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent like DMF at 80–100°C . Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) is critical. Monitor purity using HPLC (C18 column, UV detection at 254 nm) or thin-layer chromatography (TLC) with ninhydrin staining for amino group confirmation .

Q. What safety precautions are essential when handling this compound in the lab?

The compound is corrosive and harmful upon ingestion or skin contact. Use PPE: nitrile gloves, lab coat, safety goggles, and a fume hood. Avoid contact with oxidizing agents (e.g., HNO₃) to prevent exothermic reactions. Spills should be contained with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste . Store in sealed containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation .

Q. How can researchers determine solubility and stability in experimental buffers?

Solubility can be tested via incremental addition of the compound to solvents (e.g., DMSO, ethanol, PBS) under sonication (30–60 min at 40°C). Stability assays require HPLC or UV-Vis spectroscopy to track degradation over time (e.g., 24–72 hours at 37°C). For aqueous solutions, adjust pH (4–7) to minimize hydrolysis .

Advanced Research Questions

Q. What analytical techniques resolve contradictions in reported physicochemical properties (e.g., melting point, logP)?

Discrepancies in melting points may arise from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to identify polymorphs and high-resolution mass spectrometry (HRMS) to confirm molecular integrity. LogP values can be validated via shake-flask experiments (octanol/water partitioning) with HPLC quantification .

Q. How does steric hindrance from the isopropyl groups influence reactivity in derivatization reactions?

The bulky isopropyl groups at positions 2 and 6 limit electrophilic substitution at the aromatic ring. For functionalization (e.g., acylation), use catalysts like DMAP to activate the amino group. Computational modeling (DFT) can predict reaction sites by analyzing electron density maps and steric maps .

Q. What strategies mitigate byproduct formation during palladium-catalyzed cross-coupling reactions involving this compound?

Byproducts (e.g., biaryls) often form due to competing homo-coupling. Optimize catalyst loading (1–5 mol% Pd(PPh₃)₄), use degassed solvents, and introduce directing groups (e.g., pyridyl) to enhance regioselectivity. Monitor reactions in real-time via LC-MS to adjust conditions dynamically .

Q. How can fluorescence tagging (e.g., CY5/CY3) of this compound enhance pharmacokinetic studies?

Conjugate the amino group with NHS ester derivatives of CY5/CY3 fluorophores in anhydrous DMF (pH 8.5, 4°C, 12–24 hours). Purify via size-exclusion chromatography (Sephadex G-25). Validate labeling efficiency using UV-Vis (absorbance at 650/550 nm) and fluorescence spectroscopy (ex/em maxima for CY5/CY3) .

Methodological Guidance for Data Interpretation

Q. How to address inconsistent bioactivity data in cell-based assays?

Variability may stem from differences in cell permeability or protein binding. Use equilibrium dialysis to measure free compound concentration in serum. Validate cellular uptake via LC-MS/MS and correlate with activity (e.g., IC50 shifts). Include controls for nonspecific binding (e.g., BSA-blocked wells) .

Q. What computational tools predict environmental toxicity of this compound?

Use QSAR models (e.g., ECOSAR or TEST) to estimate aquatic toxicity (LC50 for fish/daphnids). Experimentally, perform OECD 301 biodegradation tests or algal growth inhibition assays (72-hour exposure, Chlorella vulgaris) to validate predictions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-2,6-diisopropylphenol
Reactant of Route 2
4-Amino-2,6-diisopropylphenol

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